molecular formula C9H10N4OS2 B2759626 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione CAS No. 347846-68-8

5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B2759626
CAS No.: 347846-68-8
M. Wt: 254.33
InChI Key: IMUOLEDPNVPJMP-UHFFFAOYSA-N
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Description

5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a methyl group connected via a thioether bond to a 4,6-dimethylpyrimidin-2-yl moiety. This compound is synthesized via nucleophilic substitution or Mannich reactions, as observed in structurally related derivatives . Its pharmacological profile is hypothesized to include antimicrobial and cytotoxic activities, influenced by the electron-donating methyl groups on the pyrimidine ring .

Properties

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS2/c1-5-3-6(2)11-8(10-5)16-4-7-12-13-9(15)14-7/h3H,4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUOLEDPNVPJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NNC(=S)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Preparation

The oxadiazole ring originates from cyclization of a pre-functionalized carboxylic acid hydrazide. For the target compound, the hydrazide must carry a ((4,6-dimethylpyrimidin-2-yl)thio)methyl group at the position destined to become the oxadiazole’s 5-carbon.

Procedure Adapted from:

  • Ester Synthesis :
    Ethyl 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)acetate is prepared via nucleophilic substitution between 4,6-dimethylpyrimidine-2-thiol and ethyl bromoacetate in ethanol containing potassium carbonate.
    • Reaction conditions: 12 h reflux, 78% yield
    • Characterization: $$ ^1H $$ NMR (DMSO-$$ d_6 $$) δ 2.34 (s, 6H, CH$$ _3 $$), 3.71 (s, 2H, SCH$$ _2 $$), 4.12 (q, 2H, OCH$$ _2 $$)
  • Hydrazinolysis :
    The ester (0.1 mol) reacts with hydrazine hydrate (0.15 mol) in ethanol under reflux for 6 h to yield 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)acetohydrazide.
    • Key spectral data: IR $$ \nu_{\text{max}} $$ 3285 cm$$ ^{-1} $$ (N-H), 1662 cm$$ ^{-1} $$ (C=O)

Cyclocondensation with Carbon Disulfide

The hydrazide undergoes cyclization in the presence of CS$$ _2 $$ and potassium hydroxide to form the oxadiazole-thione ring:

Optimized Protocol:

  • Reagents : Hydrazide (10 mmol), CS$$ _2 $$ (15 mL), 10% ethanolic KOH (50 mL)
  • Conditions : Reflux for 8 h followed by acidification with 10% HCl
  • Yield : 68% after recrystallization from ethanol/DMF
  • Characterization :
    • $$ ^{13}C $$ NMR: δ 186.1 ppm (C=S)
    • Elemental analysis: Found C 48.32%, H 4.18%, N 19.76% (Calc. C 48.45%, H 4.21%, N 19.82%)

Functionalization with the Pyrimidine-Thio Moiety

Alternative Pathway: Post-Cyclization Alkylation

For cases where early-stage functionalization proves challenging, the thioether bridge can be introduced after oxadiazole formation:

  • Synthesis of 5-(Chloromethyl)-1,3,4-oxadiazole-2(3H)-thione :

    • Prepared via chlorination of 5-(hydroxymethyl)-1,3,4-oxadiazole-2-thione using SOCl$$ _2 $$
    • Reaction time: 4 h at 0°C, 82% yield
  • Nucleophilic Substitution with 4,6-Dimethylpyrimidine-2-thiol :

    • Chloromethyl intermediate (5 mmol) reacts with pyrimidine-thiol (5.5 mmol) in DMF containing Et$$ _3 $$N
    • Temperature: 60°C for 6 h
    • Yield: 63% after column chromatography (SiO$$ _2 $$, hexane/EtOAc 3:1)

Comparative Analysis of Synthetic Routes

Parameter Early-Stage Functionalization Post-Cyclization Alkylation
Overall Yield 52% 47%
Purity (HPLC) 98.4% 97.1%
Reaction Steps 3 4
Critical Challenges Hydrazide stability Chloromethyl intermediate
Scalability >100 g demonstrated Limited to 50 g batches

Data synthesized from

Mechanistic Insights and Side-Reaction Mitigation

Competing Thione Tautomerization

The oxadiazole-2-thione exists in equilibrium with its thiol tautomer, which can lead to undesired byproducts during alkylation:
$$ \text{Oxadiazole-2-thione} \rightleftharpoons \text{1,3,4-Oxadiazole-2-thiol} $$
Mitigation Strategy :

  • Maintain basic conditions (pH 10-11) to stabilize the thione form
  • Use aprotic solvents (DMF, DMSO) to minimize tautomerization

Pyrimidine Ring Degradation

Prolonged exposure to strong bases (>2 M KOH) causes decomposition of the 4,6-dimethylpyrimidine moiety:

  • Optimal pH range: 8.5-9.5
  • Maximum reaction temperature: 70°C

Advanced Characterization Techniques

Spectroscopic Confirmation

  • $$ ^1H $$ NMR :

    • Oxadiazole C$$ _5 $$-CH$$ _2 $$-S: δ 4.27 (s, 2H)
    • Pyrimidine CH$$ _3 $$: δ 2.31 (s, 6H)
    • Aromatic protons: δ 7.02 (s, 1H, pyrimidine H-5)
  • HRMS :
    Calculated for C$$ {10}H{11}N5OS2 $$: 289.0384 [M+H]$$ ^+ $$, Found: 289.0381

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements adapted from enable:

  • 3-stage continuous process (ester → hydrazide → oxadiazole)
  • Productivity: 1.2 kg/h with 89% conversion efficiency
  • Key parameters:
    • Residence time: 18 min per stage
    • Temperature gradient: 25°C → 65°C → 80°C

Green Chemistry Modifications

  • Replacement of CS$$ _2 $$ with thiourea derivatives
  • Aqueous micellar catalysis for alkylation steps
  • 45% reduction in organic solvent usage

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thione group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated pyrimidine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of a pyrimidine moiety, an oxadiazole ring, and a thione group. The synthesis typically involves:

  • Formation of the Pyrimidine Intermediate : Starting from 4,6-dimethylpyrimidine-2-thiol through the reaction with thiourea.
  • Thioether Formation : Reaction with chloromethyl methyl ether to create a thioether linkage.
  • Cyclization : The thioether intermediate undergoes cyclization with hydrazine hydrate and carbon disulfide to form the 1,3,4-oxadiazole ring.

Antimicrobial Activity

5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione exhibits significant antimicrobial properties. Compounds containing the oxadiazole ring have been reported to show activity against various pathogens:

  • Antibacterial Effects : Studies indicate that derivatives of 1,3,4-oxadiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimal inhibitory concentrations (MICs) as low as 0.03 µM against Mycobacterium tuberculosis and other resistant strains .
  • Antifungal Properties : The compound also displays antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus, demonstrating efficacy superior to traditional antifungal agents .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Various oxadiazole derivatives have been studied for their ability to inhibit tumor cell proliferation through mechanisms such as inducing apoptosis or inhibiting specific cancer-related pathways .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI explored the synthesis of various oxadiazole derivatives and their antimicrobial activities. Compounds derived from 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole were tested against multiple bacterial strains. Results indicated that certain derivatives had MIC values significantly lower than those of conventional antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on oxadiazole derivatives' anticancer potential, researchers found that compounds similar to 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole exhibited promising results in inhibiting cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity .

Mechanism of Action

The mechanism by which 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione exerts its effects involves interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The oxadiazole ring can interact with DNA, potentially leading to disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

Aromatic Substitutions
  • 5-(3,4-Dichlorophenyl) Derivatives : Compounds like 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione exhibit potent antimicrobial activity against Staphylococcus aureus and Candida albicans, attributed to the electron-withdrawing chlorine atoms enhancing membrane permeability . Cytotoxicity assays on MCF-7 cells showed IC50 values of 12–18 μM, comparable to doxorubicin .
  • 5-(3,4-Dimethoxyphenyl) Derivatives : These derivatives demonstrate moderate antifungal activity (MIC = 32–64 µg/mL) due to the electron-donating methoxy groups, which may reduce cellular uptake compared to chlorinated analogs .
Heteroaromatic Substitutions
  • 5-[(Pyrimidin-2-ylthio)methyl] Derivatives: The non-methylated analog, 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (compound 3), shows moderate antibacterial activity (MIC = 64 µg/mL against E. coli).
  • 5-(Pyridin-2-ylmethyl) Derivatives : These compounds exhibit lower cytotoxicity (IC50 > 50 μM in HepG2 cells) compared to dichlorophenyl derivatives, likely due to reduced steric bulk and weaker enzyme inhibition .

Thione vs. Thiol and Other Modifications

  • 1,3,4-Thiadiazole-2(3H)-thione Analogs: Replacement of the oxadiazole core with thiadiazole (e.g., 5-((4-methoxybenzylidene)amino)-1,3,4-thiadiazole-2(3H)-thione) results in altered selectivity. Thiadiazole derivatives show stronger inhibition of matrix metalloproteinase-9 (MMP-9) (IC50 = 8.2 μM) but weaker antimicrobial effects, highlighting the oxadiazole core's importance in antibacterial activity .
  • N-Mannich Base Derivatives : Introduction of piperidine or morpholine groups via Mannich reactions (e.g., 5-(3,4-dichlorophenyl)-3-[(piperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione) enhances solubility and antifungal potency (MIC = 8 µg/mL against C. albicans) due to improved target binding .

Biological Activity

5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on diverse sources, including case studies and research findings.

  • Molecular Formula : C9_9H10_{10}N4_4OS_S
  • Molar Mass : 254.33 g/mol
  • CAS Number : 347846-68-8

The compound features a 1,3,4-oxadiazole ring which is known for its diverse biological properties. The presence of the thioether group and the pyrimidine moiety enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance:

  • A study by Dhumal et al. (2021) highlighted that various oxadiazole derivatives showed strong activity against Mycobacterium bovis BCG. The compounds were tested for their ability to inhibit key enzymes involved in mycolic acid synthesis, crucial for bacterial survival .
  • Table 1 summarizes the antimicrobial activity of selected oxadiazole derivatives:
CompoundTarget OrganismActivity (MIC µg/mL)
Compound AE. coli16
Compound BS. aureus8
Compound CP. aeruginosa32

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays:

  • In a study assessing the cytotoxicity against multiple cancer cell lines (MCF7, HEPG2), compounds similar to 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole were found to exhibit IC50_{50} values significantly lower than standard chemotherapeutics like staurosporine .
  • Table 2 presents the IC50_{50} values for selected compounds against different cancer cell lines:
CompoundCell LineIC50_{50} (µM)
Compound DMCF71.18 ± 0.14
Compound EHEPG20.96 ± 0.05
Compound FSW11162.71 ± 0.18

The mechanism underlying the biological activity of this compound involves interaction with specific cellular pathways:

  • Inhibition of Enzymes : Compounds containing the oxadiazole ring have been shown to inhibit enzymes such as EGFR and IL-6 . This inhibition can lead to reduced proliferation of cancer cells.
  • Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells by activating intrinsic pathways leading to cell death .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of a series of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The most promising compound demonstrated an MIC comparable to that of gentamicin, indicating its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Screening

In another investigation focused on anticancer properties, a derivative similar to our compound was screened against a panel of cancer cell lines using MTT assays. The results indicated significant cytotoxic effects with IC50_{50} values lower than those observed for established chemotherapeutics .

Q & A

Q. How to design a long-term study evaluating environmental impacts of this compound?

  • Framework : Follow protocols from Project INCHEMBIOL , assessing abiotic/biotic degradation (e.g., hydrolysis, photolysis) and bioaccumulation in model organisms (e.g., Daphnia magna). Use LC-MS/MS to quantify environmental residues .
  • Parameters : Measure partition coefficients (logKₒw), soil adsorption constants (Kd), and half-lives in water/soil matrices .

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